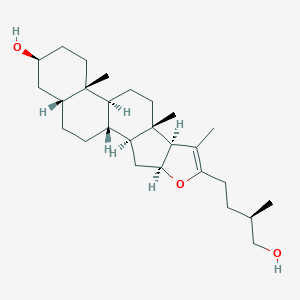
1-(3-Iodophenyl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(3-Iodophenyl)ethanone involves various organic reactions, including the Ullmann reaction, which is a method used to synthesize biaryls. In the context of related compounds, 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl was synthesized using a nickel-modified Ullmann reaction, leading to the formation of by-products such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, highlighting the complexity and challenges in synthesizing specific aromatic ketones (Manzano et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds has been conducted using various techniques, including X-ray diffraction and spectroscopic methods. For instance, the crystal structure of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone was analyzed, providing insights into the molecular arrangements and interactions that could be relevant to the study of 1-(3-Iodophenyl)ethanone (Suarez et al., 2017).
Chemical Reactions and Properties
1-(3-Iodophenyl)ethanone participates in various chemical reactions due to the presence of the iodine atom and the ketone group. While specific reactions for this compound are not highlighted, analogous structures demonstrate reactions like photoreductive dimerization, highlighting the reactivity of the ketone group and potential for chemical modifications (Klemm & Weakley, 2000).
Physical Properties Analysis
While the direct physical properties of 1-(3-Iodophenyl)ethanone are not specified, related compounds offer insights. For example, the crystallographic studies provide information on the physical state, crystal structure, and supramolecular interactions, which are essential for understanding the physical characteristics of similar aromatic ketones.
Chemical Properties Analysis
The chemical properties of 1-(3-Iodophenyl)ethanone, such as reactivity and stability, can be inferred from studies on related compounds. The presence of the iodophenyl group influences its chemical behavior, particularly in reactions involving halogen participation. The analysis of similar compounds, like the reactions of o-iodohalobenzenes with carbanions of aromatic ketones, sheds light on the reactivity patterns that can be expected from 1-(3-Iodophenyl)ethanone (Baumgartner et al., 2002).
Aplicaciones Científicas De Investigación
Fluorescent Probes : A study by Fang, T. et al. (2019) developed a BODIPY-based fluorescent probe using 1-(2-Hydroxyphenyl)ethanone, a structurally similar compound. This probe exhibited selectivity and sensitivity to hydrogen sulfide (H2S), indicating potential for biological applications such as studying the effect of H2S in biological systems.
Phase Equilibrium Research : The research by Li, R. et al. (2019) explored the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, compounds related in structure. This study aids in understanding the phase behavior of such compounds, which is crucial for their separation and purification processes.
Synthesis of Heterocyclic Compounds : Androsov, D. A. et al. (2010) Androsov, D. A. et al. (2010) discussed a method for synthesizing 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone. This shows the potential of similar ethanone derivatives in synthesizing complex organic molecules.
Forensic Identification : In a forensic context, Bijlsma, L. et al. (2015) identified a novel cathinone derivative using advanced analytical techniques. This highlights the role of ethanone derivatives in forensic science for identifying novel compounds.
Pharmaceutical Applications : The study by Gopi, C. et al. (2016) synthesized chalcone derivatives using 1-(thiophen-2yl)ethanone and investigated their antioxidant and antimicrobial activities. This indicates the pharmaceutical potential of ethanone derivatives.
Protecting Group in Organic Synthesis : Atemnkeng, W. N. et al. (2003) Atemnkeng, W. N. et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a photoremovable protecting group for carboxylic acids, showcasing its application in facilitating complex organic syntheses.
Propiedades
IUPAC Name |
1-(3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLHOUBDKCKJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065770 | |
| Record name | Ethanone, 1-(3-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodophenyl)ethanone | |
CAS RN |
14452-30-3 | |
| Record name | 3-Iodoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14452-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-iodophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(3-iodophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(3-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Iodoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)




